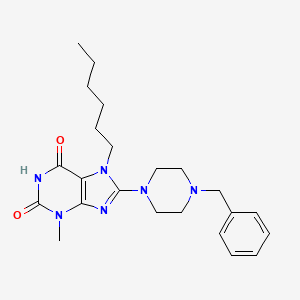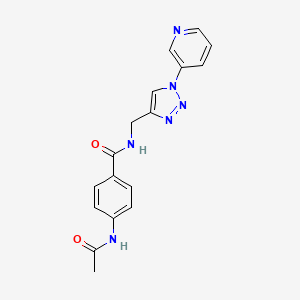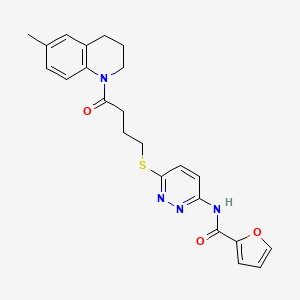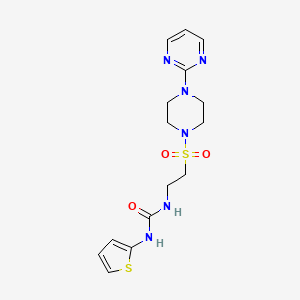
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been shown to have significant antitumor activity.
Mechanism of Action
The mechanism of action of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea involves the inhibition of PKB/Akt. PKB/Akt is activated by phosphorylation, which leads to its translocation to the plasma membrane and subsequent activation of downstream signaling pathways. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea inhibits PKB/Akt by binding to its ATP-binding site, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant biochemical and physiological effects. In preclinical studies, 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to induce apoptosis and cell cycle arrest in various types of cancer cells. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has also been shown to inhibit angiogenesis, which plays a critical role in tumor growth and metastasis. In addition, 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is its potency as an inhibitor of PKB/Akt. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is its solubility in aqueous solutions. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is relatively insoluble in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea in scientific research. One potential direction is the development of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea-based anticancer drugs. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of anticancer drugs. Another potential direction is the use of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea in combination therapy. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. Finally, further research is needed to investigate the potential of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea in other disease settings, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea involves the reaction of 1,3-diisopropylcarbodiimide (DIC) with 1-(2-aminoethyl)-3-(thiophen-2-yl)urea to form an intermediate. This intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine-1-sulfonyl chloride to form the final product, 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea. The synthesis of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is relatively simple, and the compound can be obtained in high yields.
Scientific Research Applications
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been extensively used in scientific research as a potent inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and differentiation. Aberrant activation of PKB/Akt is frequently observed in various types of cancer, making it an attractive therapeutic target. 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S2/c22-15(19-13-3-1-11-25-13)18-6-12-26(23,24)21-9-7-20(8-10-21)14-16-4-2-5-17-14/h1-5,11H,6-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDRMEFHFNQHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

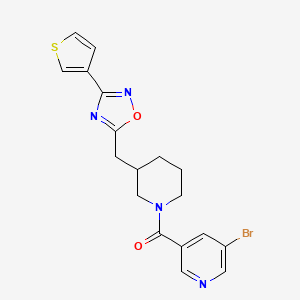
![2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2948483.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2948484.png)
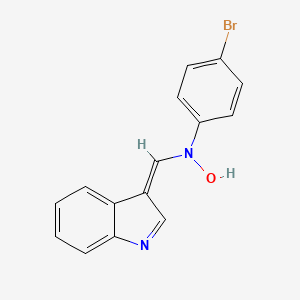
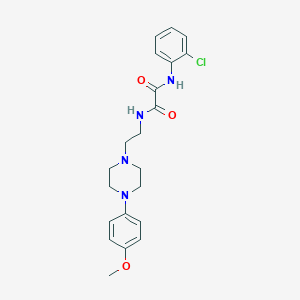

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole](/img/structure/B2948491.png)
![3-amino-N-[3-(dimethylamino)propyl]-4-oxoquinazoline-2-carboxamide](/img/structure/B2948492.png)
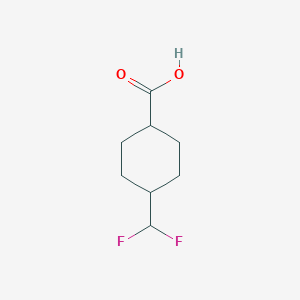
![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2948496.png)
